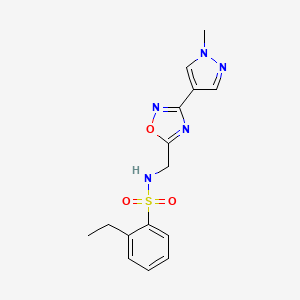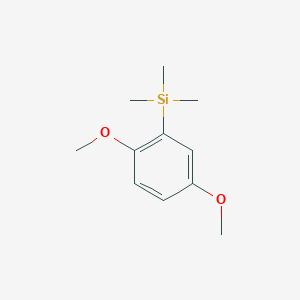
N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound that is a derivative of boric acid . It has been used in various applications, including as an electrolyte additive .
Molecular Structure Analysis
The molecular structure of the compound has been studied using techniques such as FTIR, NMR, and MS . The structure has also been analyzed using X-ray diffraction and density functional theory (DFT) . The results of these analyses show that the molecular structure optimized by DFT is identical to the single crystal structure determined by X-ray diffraction .Chemical Reactions Analysis
The compound has been used as an electrolyte additive to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress the growth of lithium dendrites .Physical And Chemical Properties Analysis
The compound has various physical and chemical properties, including melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Crystal Structure : N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is synthesized and characterized using various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS. Its crystal structure is confirmed by X-ray diffraction and compared with optimized molecular crystal structures determined by DFT calculations. This research is significant in understanding the molecular and crystal structures of such compounds (Wu et al., 2021).
Corrosion Inhibition
- Copper Corrosion Inhibition : Aniline derivatives, including this compound, have been studied for their potential use as copper corrosion inhibitors. These compounds are examined for their effectiveness in inhibiting copper corrosion in acidic environments, providing insights into their applications in industrial corrosion prevention (Khaled & Hackerman, 2004).
Anticancer Activities
- Anticancer Properties : Novel derivatives of this compound are synthesized and tested for their anticancer activities. These compounds show promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer treatment (Li et al., 2006).
Synthetic Applications
- Organic Synthesis : The compound is used in various organic synthesis processes, including the preparation of polyurethane cationomers and the reductive methylation of primary aryl amines. These studies demonstrate its versatility as a reagent in synthetic organic chemistry (Buruianǎ et al., 2005); (Peng et al., 2009).
Environmental Applications
- Environmental Bioremediation : Research has explored the degradation of aniline derivatives, including this compound, by specific bacterial strains. These studies are crucial in understanding the potential environmental applications of these compounds in bioremediation and wastewater treatment (Liu et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5;/h6-9,15H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZAGFJUBSDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)